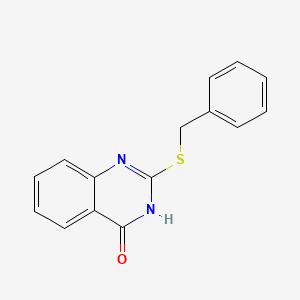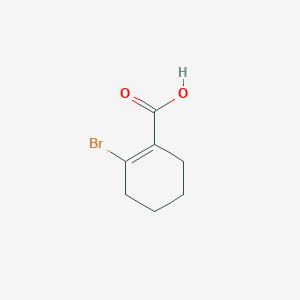
1-Cyclohexene-1-carboxylic acid, 2-bromo-
Übersicht
Beschreibung
1-Cyclohexene-1-carboxylic acid, 2-bromo- is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexene-1-carboxylic acid, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexene-1-carboxylic acid, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereochemical Results in Bromination
1-Cyclohexene-1-carboxylic acid undergoes bromination, yielding mixtures of trans-dibromo-derivatives and lactones. This demonstrates that halogenation preferentially attacks the double bond anti to the carboxyl group, providing insights into the stereochemical outcomes of such reactions (Bellucci, Marioni, & Marsili, 1972).
Kinetics of Esterification
The kinetics of esterification of cyclohexene carboxylic acids with halohydrins, including 1-Cyclohexene-1-carboxylic acid, 2-bromo-, have been studied. This research helps understand the reaction rates and activation energies, contributing to more efficient synthesis methods (Kerimov et al., 1992).
Reductive Alkylations and Cyclisations
Studies on 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, related to 1-Cyclohexene-1-carboxylic acid, 2-bromo-, show their effectiveness in mediating alkyl radical chain addition and cyclisation processes. This has implications for synthesizing complex organic molecules (Baguley & Walton, 1998).
Anodic Oxidation of Alkenes
Anodic oxidation studies, including on cyclohexene derivatives, show that oxidative cleavage of olefinic double bonds can be achieved electrochemically. This offers an alternative to traditional chemical oxidations, potentially impacting industrial organic synthesis (Bäumer & Schäfer, 2005).
Synthesis of Biaryl Cyclohexene Carboxylic Acids
Research on biaryl cyclohexene carboxylic acids, which include the 1-Cyclohexene-1-carboxylic acid, 2-bromo-, reveals their potential as niacin receptor agonists. This highlights their significance in medicinal chemistry (Shen et al., 2010).
Synthesis and Antinociceptive Activity
Compounds derived from methyl 1-bromocyclohexanecarboxylate, a related compound to 1-Cyclohexene-1-carboxylic acid, 2-bromo-, show antinociceptive activity. This indicates potential applications in developing pain relief medications (Kirillov et al., 2015).
Synthesis of Fluoren-9-ones
Ethyl cyclohexene-1-carboxylate, closely related to 1-Cyclohexene-1-carboxylic acid, 2-bromo-, has been used in the synthesis of fluoren-9-ones, indicating its utility in organic synthesis and material science (Ramana & Potnis, 1993).
Wirkmechanismus
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing metabolic and signaling pathways .
Mode of Action
The exact mode of action of 2-bromocyclohexene-1-carboxylic acid is not well-documented. As a carboxylic acid derivative, it may participate in reactions involving its carboxyl (-COOH) group. The bromine atom on the cyclohexene ring could potentially make this compound more reactive, allowing it to participate in various chemical reactions .
Pharmacokinetics
Carboxylic acids are generally well-absorbed in the body and can be distributed throughout due to their polar nature . The presence of the bromine atom may influence its metabolic stability and excretion.
Result of Action
As an intermediate in certain biochemical pathways, its transformation into other compounds could potentially influence various physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-bromocyclohexene-1-carboxylic acid. For instance, the reactivity of the bromine atom might be affected by changes in pH or temperature .
Eigenschaften
IUPAC Name |
2-bromocyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXLAGQLWBJSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473122 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68965-62-8 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



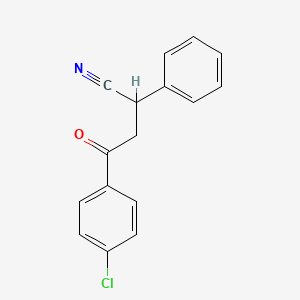
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)

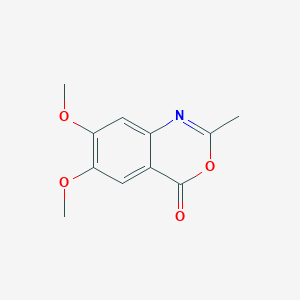
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)



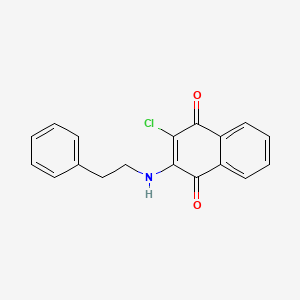
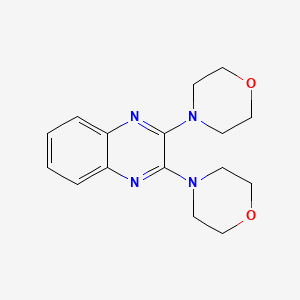
![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)

